3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide
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Overview
Description
3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is often associated with various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with a sulfonyl chloride to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Oxidation and Reduction: The thiazole ring can be susceptible to oxidation, while the sulfonamide group can undergo reduction under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced sulfonamide derivatives.
Hydrolysis: Breakdown products including the corresponding amine and sulfonic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, sulfonamides are known for their antibacterial properties. This compound can be studied for its potential to inhibit bacterial growth by interfering with folic acid synthesis in bacteria.
Medicine
In medicine, sulfonamides have been used as antibiotics. This compound could be investigated for its potential therapeutic applications, including its efficacy against resistant bacterial strains.
Industry
Industrially, sulfonamides are used in the production of dyes, agrochemicals, and other pharmaceuticals. This compound could be explored for its utility in these areas, particularly in the development of new materials or active ingredients.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide likely involves the inhibition of bacterial enzymes involved in folic acid synthesis. Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial effects.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Uniqueness
3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is unique due to its specific structural features, including the thiazole ring and the chlorinated aromatic rings. These features may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C15H10Cl2N2O2S2 |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H10Cl2N2O2S2/c16-10-4-3-5-11(8-10)23(20,21)19-15-18-14(9-22-15)12-6-1-2-7-13(12)17/h1-9H,(H,18,19) |
InChI Key |
NRCRKXNDVOGRSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NS(=O)(=O)C3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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